molecular formula C19H25N3O2 B5804381 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone

2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone

Cat. No. B5804381
M. Wt: 327.4 g/mol
InChI Key: CIUYHKNDGAOWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and its ability to produce euphoria. However, due to its high potential for abuse and addiction, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also activates the kappa-opioid receptor, which can produce dysphoria and hallucinations. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also produces a sense of euphoria and well-being, which can lead to addiction and dependence with repeated use. This compound has been shown to have a high affinity for the mu-opioid receptor, and is more potent than morphine in producing analgesia.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. It can be used to study the mechanisms of opioid receptor activation and the development of tolerance and dependence. However, its high potential for abuse and addiction make it a challenging substance to work with, and it should only be used in a controlled laboratory setting by trained professionals.

Future Directions

There are several future directions for research on 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone, including the development of new opioid drugs that are less addictive and have fewer side effects. Researchers are also investigating the use of this compound in the treatment of chronic pain and other medical conditions. Additionally, studies are being conducted to better understand the mechanisms of opioid receptor activation and the development of tolerance and dependence, which could lead to the development of new treatments for addiction and overdose.

Synthesis Methods

The synthesis of 2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone involves several steps, including the reaction of 4-chlorobutyryl chloride with morpholine to form 4-(4-morpholinyl)butyryl chloride. This intermediate is then reacted with 2,6-dimethyl-4-(3-nitrophenyl)pyridine to form this compound. The synthesis process requires specialized equipment and expertise, and should only be attempted by trained professionals in a controlled laboratory setting.

Scientific Research Applications

2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone has been studied extensively for its analgesic effects, and has been found to be a potent agonist of the mu-opioid receptor. It has also been shown to produce respiratory depression and sedation, which are common side effects of opioid drugs. This compound has been used in research studies to investigate the mechanisms of opioid receptor activation and the development of tolerance and dependence.

properties

IUPAC Name

2,6-dimethyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-18(17-7-4-3-5-8-17)19(23)20-16(2)22(15)10-6-9-21-11-13-24-14-12-21/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYHKNDGAOWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1CCCN2CCOCC2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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